molecular formula C18H21ClN2O4S B2956423 1-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1396798-17-6

1-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2956423
CAS No.: 1396798-17-6
M. Wt: 396.89
InChI Key: FEZBNXDGKLICEZ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic chemical compound of significant interest in early-stage pharmaceutical research and chemical development. This molecule features a complex structure that incorporates a 2-chlorophenyl group, a methanesulfonamide linker, and a piperidine ring that is functionalized with a furan-3-carbonyl moiety. The presence of these distinct pharmacophoric elements, particularly the furan and chlorophenyl rings which are common in medicinal chemistry , suggests potential for this compound to be utilized in the exploration of novel bioactive molecules. It may serve as a key intermediate or a scaffold for the design and synthesis of new compounds targeting various biological pathways. Furthermore, its structural characteristics make it a candidate for use in biochemical assay development and as a reference standard in analytical studies, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c19-17-4-2-1-3-16(17)13-26(23,24)20-11-14-5-8-21(9-6-14)18(22)15-7-10-25-12-15/h1-4,7,10,12,14,20H,5-6,8-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZBNXDGKLICEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic compound with the molecular formula C18H21ClN2O4S and a molecular weight of approximately 396.89 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chlorophenyl and furan moieties may enhance its binding affinity and specificity towards certain targets, potentially modulating their activity.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Many sulfonamide derivatives have shown effectiveness against a range of bacteria and fungi.
  • Antitumor Effects : Some studies suggest that compounds with furan and piperidine structures may exhibit cytotoxic effects on cancer cell lines.
  • Neuroprotective Properties : Certain derivatives have been investigated for their ability to protect neuronal cells from apoptosis.

Case Studies and Research Findings

  • Antimicrobial Studies : A study examined the antimicrobial activity of various sulfonamide derivatives, including those structurally related to this compound. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting potential for clinical applications in treating infections.
  • Antitumor Activity : In vitro studies on similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was proposed to involve induction of apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Research involving neuroblastoma cell lines showed that derivatives could mitigate oxidative stress-induced damage, indicating potential use in neurodegenerative disease models.

Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntitumor ActivityNeuroprotective Activity
This compoundModerateHighModerate
Similar Compound AHighModerateLow
Similar Compound BLowHighHigh

Structural Characteristics

PropertyValue
Molecular FormulaC18H21ClN2O4S
Molecular Weight396.89 g/mol
Chlorine Substitution2-position on phenyl ring
Furan Ring PresenceYes

Comparison with Similar Compounds

Structural and Functional Insights

  • Chlorophenyl Position : The target compound’s 2-chlorophenyl group (vs. 3-fluoro in or 4-chloro in ) may influence steric interactions with biological targets. Ortho-substituted chlorophenyl groups often enhance binding affinity in receptor-ligand systems due to restricted rotation and optimal electron-withdrawing effects.
  • Furan Modifications : The furan-3-carbonyl group in the target compound provides a hydrogen-bond acceptor, absent in the 2,5-dimethylfuran analog . This could improve target engagement but may reduce metabolic stability compared to methylated furans.
  • However, the furan-3-carbonyl acyl group in the target compound may confer rigidity, favoring selective interactions.

Pharmacological Hypotheses

  • Target Selectivity : The combination of 2-chlorophenyl and furan-3-carbonyl may synergize for activity against CNS targets (e.g., CB1 receptors, as in ) or microbial enzymes (e.g., viral polymerases, as in ).
  • Metabolic Stability : The furan ring’s susceptibility to oxidative metabolism could limit bioavailability compared to saturated or methylated analogs (e.g., ).

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